molecular formula C13H11NO3 B6414851 5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% CAS No. 1256366-76-3

5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95%

Cat. No. B6414851
CAS RN: 1256366-76-3
M. Wt: 229.23 g/mol
InChI Key: RTTQDLDETUCHOQ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% (5-HMP) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 5-HMP is an important intermediate in the synthesis of various biologically active compounds, and its unique structure has enabled it to be used in a wide range of research applications.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% is not fully understood, but it is believed to act as a prodrug. It is thought to be metabolized in the body to produce the active drug, which then acts on its target. This is supported by the observation that the compound has been found to be metabolized in the liver and to produce metabolites that are active in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% have not been fully studied, but preliminary studies have shown that it has the potential to modulate the activity of various enzymes and receptors in the body. It has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of assays. It is also relatively stable, making it suitable for long-term storage. However, it has some limitations as well. It is not highly soluble in water, making it difficult to use in certain assays, and its reactivity can vary depending on the pH of the solution.

Future Directions

There are several potential future directions for 5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% research. It could be used in the development of new drugs, particularly those targeting enzymes and receptors. It could also be used in the synthesis of new compounds with potential therapeutic applications. Additionally, it could be used in the study of drug metabolism and pharmacokinetics. Finally, it could be used to investigate the biochemical and physiological effects of 5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% and its metabolites.

Synthesis Methods

The synthesis of 5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% is accomplished through the reaction of 2-chloro-5-hydroxy-3-methoxycarbonylphenylpyridine and sodium hydroxide in aqueous solution. This reaction is conducted at room temperature and takes approximately two hours to complete. The resulting product is a white solid that is 95% pure.

Scientific Research Applications

5-Hydroxy-2-(3-methoxycarbonylphenyl)pyridine, 95% has been studied extensively in the fields of biochemistry, pharmacology, and medicinal chemistry. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, and its unique structure has enabled it to be used in various drug-screening assays. In pharmacology, it has been used to investigate the mechanism of action of drugs and to study the pharmacokinetics of drugs. In medicinal chemistry, it has been used to synthesize new compounds with potential therapeutic applications.

properties

IUPAC Name

methyl 3-(5-hydroxypyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-3-9(7-10)12-6-5-11(15)8-14-12/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTQDLDETUCHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692627
Record name Methyl 3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-hydroxypyridin-2-yl)benzoate

CAS RN

1256366-76-3
Record name Methyl 3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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